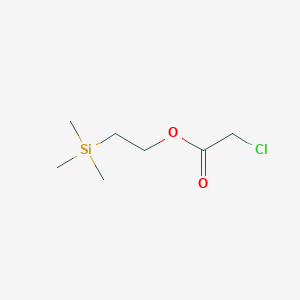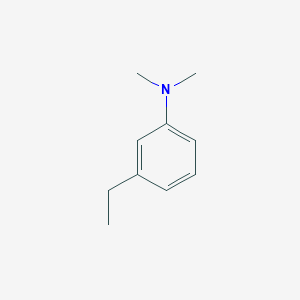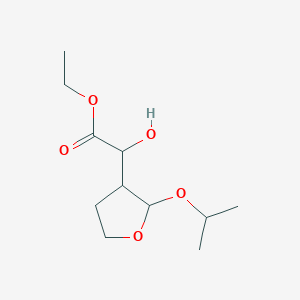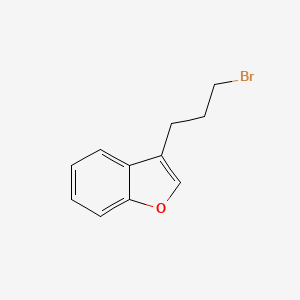
2-(trimethylsilyl)ethyl 2-chloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(trimethylsilyl)ethyl 2-chloroacetate is an organic compound with the molecular formula C6H13ClO2Si. It is a derivative of chloroacetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(trimethylsilyl)ethyl group. This compound is known for its utility in organic synthesis, particularly in the formation of esters and as a protecting group in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
2-(trimethylsilyl)ethyl 2-chloroacetate can be synthesized through the reaction of 2-trimethylsilylethanol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous addition of 2-trimethylsilylethanol and chloroacetyl chloride to a reactor containing a base. The reaction mixture is then stirred and maintained at a controlled temperature to ensure complete conversion. The product is subsequently purified through distillation or recrystallization .
化学反応の分析
Types of Reactions
2-(trimethylsilyl)ethyl 2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(trimethylsilyl)ethanol and chloroacetic acid.
Reduction: The compound can be reduced to form 2-(trimethylsilyl)ethyl alcohol and chloroacetaldehyde.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: Products include substituted esters, amides, or thioesters.
Hydrolysis: Products are 2-(trimethylsilyl)ethanol and chloroacetic acid.
Reduction: Products are 2-(trimethylsilyl)ethyl alcohol and chloroacetaldehyde.
科学的研究の応用
2-(trimethylsilyl)ethyl 2-chloroacetate is used in various scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of other organic compounds, particularly esters and amides.
Protecting Group: The 2-(trimethylsilyl)ethyl group acts as a protecting group for alcohols and carboxylic acids, allowing selective reactions to occur without interference from these functional groups.
Biological Studies: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(trimethylsilyl)ethyl 2-chloroacetate involves the formation of a reactive intermediate, such as a carbocation or an ester, which then undergoes further reactions. The 2-(trimethylsilyl)ethyl group provides steric hindrance, protecting the reactive site and allowing selective reactions to occur. This steric effect is particularly useful in the synthesis of complex molecules, where selective protection and deprotection of functional groups are required .
類似化合物との比較
Similar Compounds
- 2-(Trimethylsilyl)ethyl acetate
- 2-(Trimethylsilyl)ethyl formate
- 2-(Trimethylsilyl)ethyl propionate
Uniqueness
2-(trimethylsilyl)ethyl 2-chloroacetate is unique due to the presence of the chloro group, which allows for further functionalization through nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis, providing a pathway to a wide range of derivatives .
特性
分子式 |
C7H15ClO2Si |
|---|---|
分子量 |
194.73 g/mol |
IUPAC名 |
2-trimethylsilylethyl 2-chloroacetate |
InChI |
InChI=1S/C7H15ClO2Si/c1-11(2,3)5-4-10-7(9)6-8/h4-6H2,1-3H3 |
InChIキー |
DASQVUVVOOWCLL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOC(=O)CCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(4-chlorophenyl)thio]ethyl]-1-methylethanamine](/img/structure/B8276617.png)


![Tert-butyl 2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate](/img/structure/B8276643.png)









